molecular formula C8H12BrN B1323568 7-Bromo-7-octenenitrile CAS No. 485320-19-2

7-Bromo-7-octenenitrile

Cat. No.: B1323568
CAS No.: 485320-19-2
M. Wt: 202.09 g/mol
InChI Key: RAOTZJOKEGDJAV-UHFFFAOYSA-N
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Description

7-Bromo-7-octenenitrile is an organic compound with the molecular formula C8H12BrN. It is characterized by the presence of a bromine atom and a nitrile group attached to an octene chain. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-7-octenenitrile typically involves the bromination of 7-octenenitrile. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position on the octene chain. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-7-octenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-7-octenenitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-7-octenenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions or as a nucleophile in addition reactions. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

    7-Chloro-7-octenenitrile: Similar structure but with a chlorine atom instead of bromine.

    7-Iodo-7-octenenitrile: Contains an iodine atom in place of bromine.

    7-Fluoro-7-octenenitrile: Features a fluorine atom instead of bromine.

Uniqueness: 7-Bromo-7-octenenitrile is unique due to the specific reactivity of the bromine atom, which offers distinct advantages in certain chemical reactions. Its properties make it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

7-bromooct-7-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOTZJOKEGDJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641089
Record name 7-Bromooct-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-19-2
Record name 7-Bromooct-7-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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